5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chlorine atom, a methoxy group, and two methyl groups attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile typically involves the use of Vilsmeier–Haack reagent (DMF-POCl3) to formylate the precursor compounds. One common synthetic route starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier–Haack reagent under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is not well-documented. like other nicotinonitriles, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-4,5,6-trimethylnicotinonitrile
- 2-Chloro-5-methylnicotinonitrile
Uniqueness
5-Chloro-2-methoxy-4,6-dimethylnicotinonitrile is unique due to the presence of both a methoxy group and a chlorine atom on the nicotinonitrile core
Properties
Molecular Formula |
C9H9ClN2O |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9ClN2O/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 |
InChI Key |
BIOUFGBVFKXAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.